Zwitterionic NHC-CO₂ Adduct vs. Methyl Carbonate Salt
The reaction of 1‑methylimidazole with dimethyl carbonate was intended to yield 1,3‑dimethylimidazolium methyl carbonate. However, the product isolated in good yield was instead the zwitterionic 1,3‑dimethylimidazolium‑2‑carboxylate [1]. This structural outcome is verified by single-crystal X‑ray diffraction, which reveals a carboxylate group directly bonded at the C2 position, not a carbonate anion [1].
| Evidence Dimension | Product identity from 1‑methylimidazole + dimethyl carbonate |
|---|---|
| Target Compound Data | 1,3‑Dimethylimidazolium‑2‑carboxylate (zwitterionic NHC‑CO₂ adduct) |
| Comparator Or Baseline | 1,3‑Dimethylimidazolium methyl carbonate (anticipated organic salt) |
| Quantified Difference | Exclusive formation of carboxylate zwitterion; methyl carbonate salt not detected |
| Conditions | Reaction in dimethyl carbonate under autogenous pressure at elevated temperature; crystal structure determined by X‑ray diffraction |
Why This Matters
This unexpected reactivity establishes a unique, halogen‑free entry to a masked NHC, bypassing the halide impurities inherent in traditional imidazolium chloride routes.
- [1] Holbrey, J. D., Reichert, W. M., Tkatchenko, I., Bouajila, E., Walter, O., Tommasi, I., & Rogers, R. D. (2003). 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications, (1), 28–29. View Source
